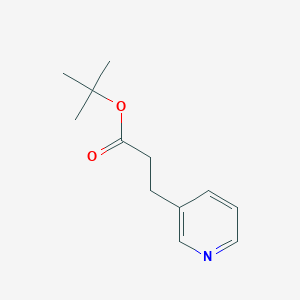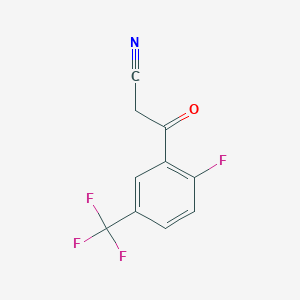
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile (F3BACN) is a synthetic compound that has been used in a variety of scientific research applications. F3BACN has been found to be a useful reagent for various organic syntheses, as well as a useful tool for studying biochemical and physiological effects.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile involves the reaction of 2-fluoro-5-(trifluoromethyl)benzoyl chloride with sodium cyanide in the presence of a catalyst to yield the desired product.
Starting Materials
2-fluoro-5-(trifluoromethyl)benzoic acid, thionyl chloride, sodium cyanide, acetonitrile, catalyst
Reaction
The first step involves the conversion of 2-fluoro-5-(trifluoromethyl)benzoic acid to its corresponding acid chloride using thionyl chloride., The resulting acid chloride is then reacted with sodium cyanide in the presence of a catalyst such as copper(I) cyanide or palladium(II) cyanide., The reaction is carried out in acetonitrile as the solvent., The product, 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile, is obtained by isolation and purification of the reaction mixture.
科学研究应用
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in a variety of scientific research applications. It has been employed in organic syntheses, such as the synthesis of 2-fluoro-5-trifluoromethylbenzoylacetonitrile (2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile) from 2-fluoro-5-nitrobenzoylacetonitrile (FNBA) and trifluoroacetic acid (TFA). It has also been used in the synthesis of a variety of other compounds, such as 2-fluoro-5-trifluoromethylbenzaldehyde (F3BAL), 2-fluoro-5-trifluoromethylbenzamide (F3BAM), and 2-fluoro-5-trifluoromethylbenzyl alcohol (F3BH). In addition, 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile has been used in the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2).
作用机制
The mechanism of action of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile is not fully understood. However, it is believed that the compound acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. This inhibition is thought to be due to the trifluoromethyl group of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile, which is believed to interact with the active site of the enzyme and prevent it from performing its normal function.
生化和生理效应
The biochemical and physiological effects of 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile are not fully understood. However, it has been shown to have anti-inflammatory effects in vitro and in vivo. It has also been found to have antioxidant and antifungal properties. In addition, it has been found to have potential applications in the treatment of cancer, as it has been shown to inhibit the growth of several types of cancer cells.
实验室实验的优点和局限性
The advantages of using 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile in laboratory experiments include its ease of synthesis and its relatively low cost. Additionally, its anti-inflammatory, antioxidant, and antifungal properties make it a useful tool for studying a variety of biochemical and physiological effects. However, there are some limitations to its use. For example, its mechanism of action is not fully understood, and its effects on humans have not been studied extensively.
未来方向
The future directions for research involving 2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile include further investigation into its mechanism of action, as well as its potential applications in the treatment of cancer and other diseases. Additionally, more studies should be conducted to explore its effects on humans, and to determine its safety and efficacy. Other potential future directions include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new applications for this compound.
属性
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4NO/c11-8-2-1-6(10(12,13)14)5-7(8)9(16)3-4-15/h1-2,5H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZBPFUJAQAGFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)CC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethyl)benzoylacetonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


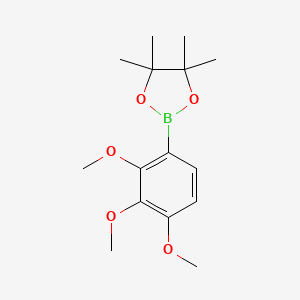
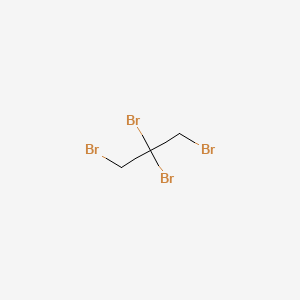
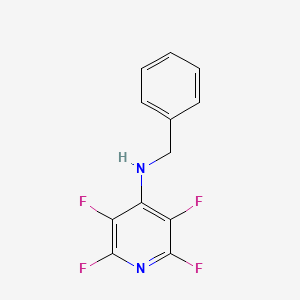

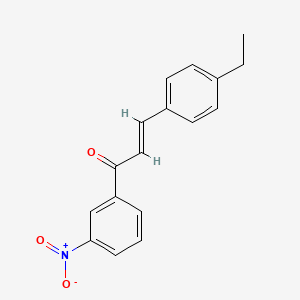
![(6-Bromo-imidazo[1,2-a]pyrazin-8-yl)-(4-chloro-benzyl)-methyl-amine](/img/structure/B6355394.png)

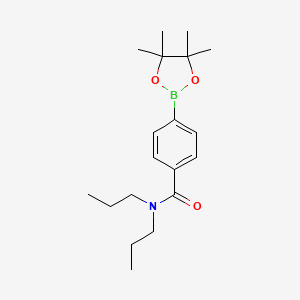
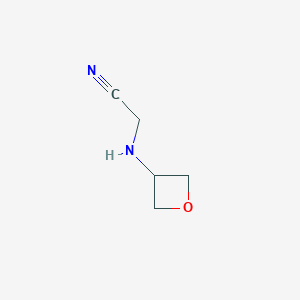
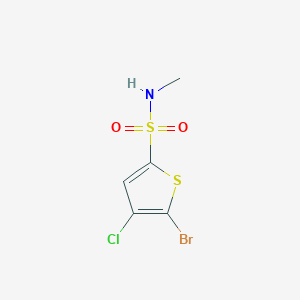
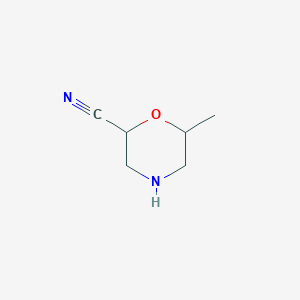
![1-[5-(Aminomethyl)-2-pyridyl]-N,N-dimethylmethanamine](/img/structure/B6355433.png)
